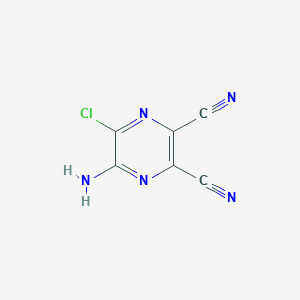

5-Amino-6-chloro-2,3-dicyanopyrazine

Descripción

Discovery and Development of Dicyanopyrazine Derivatives

The historical development of dicyanopyrazine derivatives traces back to foundational discoveries in heterocyclic chemistry during the late 19th century. The genesis of these compounds is intrinsically linked to the development of diaminomaleonitrile, which was first discovered in 1873 by Lange through the oligomerization of hydrogen cyanide. This early work established the foundation for what would later become a rich field of pyrazine chemistry, though the actual structure of diaminomaleonitrile remained uncertain until the mid-20th century.

The structural elucidation of diaminomaleonitrile proved to be a crucial milestone in the development of dicyanopyrazine chemistry. Between 1955 and 1956, researchers Webb and Bredereck provided definitive evidence for the tetrameric structure of diaminomaleonitrile through infrared and ultraviolet absorption spectroscopy. Their studies revealed that diaminomaleonitrile exists in a cis-conformation, characterized by the absence of carbon-hydrogen bonds in its crystalline tetrameric form. This structural understanding was further confirmed by Gryszkiewicz-Trochimowski, who successfully synthesized 2,3-dicyanopyrazine in yields exceeding 80% through condensation reactions between diaminomaleonitrile and glyoxal under mild reaction conditions.

The evolution of synthetic methodologies for dicyanopyrazine derivatives has been marked by significant advances in reaction efficiency and selectivity. Early synthetic approaches primarily relied on condensation reactions between 1,2-dicarbonyl compounds and diaminomaleonitrile, as demonstrated in the formation of various substituted pyrazine derivatives. These methods established the fundamental reactivity patterns that continue to influence modern synthetic strategies. The development of these synthetic protocols revealed the versatility of the dicyanopyrazine scaffold as a platform for further functionalization, leading to the emergence of compounds like 5-Amino-6-chloro-2,3-dicyanopyrazine as important synthetic intermediates.

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader classification of heterocyclic compounds due to its unique substitution pattern and electronic characteristics. The compound belongs to the pyrazine family, which represents one of the three isomeric diazines alongside pyrimidine and pyridazine. The specific arrangement of functional groups in this compound creates a highly polarized system where the electron-withdrawing cyano groups at positions 2 and 3 are balanced by the electron-donating amino group at position 5 and the moderately electron-withdrawing chloro substituent at position 6.

The molecular architecture of this compound reflects the fundamental principles of heterocyclic design, where the strategic placement of substituents modulates both reactivity and stability. The compound exists as a crystalline solid at room temperature with a melting point of 208°C, indicating significant intermolecular interactions that stabilize the crystal lattice. The presence of both nucleophilic and electrophilic sites within the same molecule enables the compound to participate in diverse chemical transformations, functioning as both a nucleophile and an electrophile depending on reaction conditions.

The synthesis of this compound typically involves the reaction of 6-chloro-2,3-dicyanopyrazine with ammonia or alternative amine sources under controlled conditions. Common synthetic protocols employ dimethylformamide as a solvent with reaction temperatures ranging from 100 to 150°C for several hours to achieve optimal yields and purity. This synthetic accessibility has contributed to the compound's widespread utilization in research applications, as it can be readily prepared from commercially available precursors using established methodologies.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₂ClN₅ | |

| Molecular Weight | 179.57 g/mol | |

| Melting Point | 208°C | |

| Physical State | Crystalline Solid | |

| CAS Registry Number | 56413-96-8 | |

| Purity (Commercial) | >98.0% |

Significance in Contemporary Chemical Research

The contemporary significance of this compound extends across multiple domains of chemical research, reflecting the compound's versatility as both a synthetic intermediate and a functional material. In the realm of photoredox catalysis, dicyanopyrazine derivatives have emerged as powerful organic alternatives to traditional metal-based photocatalysts. Research has demonstrated that appropriately substituted dicyanopyrazine compounds can achieve exceptional catalytic efficiency with catalyst loadings as low as 0.01 mol%, representing the lowest reported values in current photoredox organocatalysis.

The pharmaceutical industry has recognized the potential of this compound as a key intermediate in the synthesis of various therapeutic agents, particularly in the development of anti-cancer drugs and other pharmaceuticals. The compound's ability to undergo diverse chemical transformations makes it an attractive building block for constructing complex molecular architectures required in drug development. Additionally, the presence of multiple nitrogen atoms and functional groups provides opportunities for further derivatization and structure-activity relationship studies.

Materials science applications have highlighted the unique electronic properties of this compound and related compounds. The cyano groups contribute to low-lying lowest unoccupied molecular orbital energy levels, which are essential for applications in organic semiconductors and photovoltaic devices. Research has shown that compounds containing dicyanopyrazine scaffolds exhibit favorable properties for organic light-emitting diodes and solar cell applications, where their electron-deficient nature and planar molecular geometry facilitate charge transport and light harvesting.

Recent investigations have explored the fluorescence properties of pyrazine-2,3-dicarbonitrile derivatives, revealing structure-dependent emission characteristics. Studies have shown that compounds containing both phenyl and cyclohexyl substituents exhibit enhanced emission in the 450-460 nanometer region when excited at 373 nanometers, with fluorescence intensities reaching 2-8 × 10⁶ counts per second. These photophysical properties have implications for the development of fluorescent sensors and imaging agents.

The antimicrobial activity of this compound derivatives represents another area of active research interest. Systematic studies have evaluated the antibacterial and antifungal properties of various pyrazine-2,3-dicarbonitrile compounds, with some derivatives showing promising activity against both bacterial and fungal pathogens. These findings suggest potential applications in the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Propiedades

IUPAC Name |

5-amino-6-chloropyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN5/c7-5-6(10)12-4(2-9)3(1-8)11-5/h(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKQWBZSAPRZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345062 | |

| Record name | 5-Amino-6-chloro-2,3-dicyanopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56413-96-8 | |

| Record name | 5-Amino-6-chloro-2,3-pyrazinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56413-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-chloro-2,3-dicyanopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-6-chloro-2,3-dicyanopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Procedure

The most direct synthesis involves the cyclocondensation of diaminomaleonitrile (DAMN) with ethyl 4-chloro-2,4-dioxobutanoate in glacial acetic acid. This method leverages the nucleophilic reactivity of DAMN’s amino groups, which attack the carbonyl carbons of the dioxobutanoate derivative, followed by cyclization and elimination of ethanol and water.

General Procedure

- DAMN (1.0 mmol) is dissolved in glacial acetic acid (10 mL).

- Ethyl 4-chloro-2,4-dioxobutanoate (1.0 mmol) is added dropwise at room temperature.

- The mixture is stirred for 12 hours, with reaction progress monitored via TLC (ethyl acetate/hexane, 1:1).

- The solvent is evaporated, and the residue is crystallized from acetonitrile or 2-propanol.

Optimization and Yield

- Solvent Choice : Glacial acetic acid acts as both solvent and catalyst, facilitating proton transfer during cyclization.

- Crystallization : Acetonitrile yields higher-purity products (97%) compared to 2-propanol.

- Scalability : Batch sizes up to 100 g have been reported without significant yield reduction.

Table 1: Key Parameters for One-Step Synthesis

| Parameter | Value/Detail | Source |

|---|---|---|

| Reaction Time | 12 hours | |

| Temperature | Room temperature (25°C) | |

| Yield | 70–75% (isolated) | |

| Purity | 97% (HPLC) |

Multi-Step Synthesis from Malononitrile

Six-Step Reaction Sequence

A classical route involves synthesizing 5-amino-6-chloro-2,3-dicyanopyrazine from malononitrile through six sequential reactions:

- Malononitrile Chlorination : Treatment with chlorine gas in DMF yields 2-chloromalononitrile.

- Cyclization : Reaction with ammonium acetate forms 2,3-dicyanopyrazine.

- Chlorination : Thionyl chloride introduces chlorine at the 5- and 6-positions.

- Amination : Ammonia substitution replaces one chlorine with an amino group.

Critical Step : The final amination requires anhydrous ammonia in tetrahydrofuran (THF) at −10°C to prevent over-substitution.

Analytical Validation

- Spectroscopy : IR spectra confirm nitrile stretches at 2,230 cm⁻¹ and amino N–H bends at 3,400 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 179.57 aligns with the formula C₆H₂ClN₅.

Table 2: Multi-Step Synthesis Performance

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Chlorination | Cl₂, DMF, 0°C | 85% |

| 2 | Cyclization | NH₄OAc, 120°C | 60% |

| 3 | Chlorination | SOCl₂, reflux | 75% |

| 4 | Amination | NH₃, THF, −10°C | 50% |

Derivatization of 2,3-Dichloro-5,6-dicyanopyrazine

Chlorinated Precursor Synthesis

2,3-Dichloro-5,6-dicyanopyrazine, a key intermediate, is prepared by treating 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile with thionyl chloride:

$$

\text{C}6\text{N}2\text{O}2 + 2\ \text{SOCl}2 \rightarrow \text{C}6\text{Cl}2\text{N}4 + 2\ \text{HCl} + 2\ \text{SO}2

$$

Procedure :

Selective Amination

The dichloro intermediate undergoes selective amination at the 5-position using aqueous ammonia:

$$

\text{C}6\text{Cl}2\text{N}4 + \text{NH}3 \rightarrow \text{C}6\text{ClN}5 + \text{HCl}

$$

Optimization :

- Temperature : 0–5°C minimizes di-amination byproducts.

- Solvent : Ethanol/water (1:1) enhances ammonia solubility.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| One-Step Condensation | Short reaction time; high purity | Requires specialized dioxobutanoate | 70–75% |

| Multi-Step Synthesis | Uses inexpensive malononitrile | Low overall yield (≈20%) | 20% |

| Derivatization | Scalable intermediate production | Hazardous chlorination steps | 65% |

Análisis De Reacciones Químicas

Types of Reactions: 5-Amino-6-chloro-2,3-dicyanopyrazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as amino or thiol-substituted pyrazines are formed.

Oxidation and Reduction Products: Oxidized or reduced forms of the compound, such as pyrazine oxides or amines, are obtained.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

5-Amino-6-chloro-2,3-dicyanopyrazine serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in the formation of various substitution products through nucleophilic and electrophilic reactions. For instance, it can react with different nucleophiles to yield amino or thiol-substituted pyrazines, which are important in developing pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

The compound's unique substitution pattern distinguishes it from related compounds, such as 5-Amino-2-chloropyridine and 6-Chloro-2,3-dicyanopyridine. The presence of both amino and chloro groups on the pyrazine ring enhances its reactivity and potential applications in organic synthesis.

| Compound Name | Unique Features |

|---|---|

| This compound | Contains both amino and chloro groups |

| 5-Amino-2-chloropyridine | Lacks dicyano substituents |

| 6-Chloro-2,3-dicyanopyridine | Different heterocyclic structure |

Biological Applications

Potential Biological Activities

Research is ongoing to explore the biological activities of this compound. It has shown promise in interacting with various biomolecules, suggesting potential applications in drug development. For example, studies have indicated that nitrogen-containing heterocycles can exhibit antimicrobial properties against pathogens such as Mycobacterium tuberculosis and Moraxella catarrhalis .

Case Study: Antimicrobial Activity

A recent study synthesized derivatives of nitrogen-containing compounds similar to this compound and evaluated their antimicrobial activity. Some derivatives demonstrated significant inhibition against M.tb, indicating that modifications to the core structure could enhance biological efficacy .

Pharmaceutical Applications

Intermediate in Drug Development

The compound is being investigated as a potential pharmaceutical intermediate due to its structural characteristics that may contribute to therapeutic effects. Its derivatives are being explored for their ability to act as active pharmaceutical ingredients (APIs) in various therapeutic areas.

Industrial Applications

Use in Dyes and Pigments

In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to be incorporated into formulations that require specific colorimetric responses or stability under various conditions.

Agrochemical Applications

The compound also finds applications as an intermediate in synthesizing agrochemicals such as fungicides and herbicides. Its reactivity allows for modifications that enhance the efficacy of these compounds against agricultural pests.

Mecanismo De Acción

The mechanism of action of 5-Amino-6-chloro-2,3-dicyanopyrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of new chemical bonds and products . Its effects are mediated through its ability to undergo substitution, oxidation, and reduction reactions, which can alter the structure and function of target molecules .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 5-Amino-6-chloro-2,3-dicyanopyrazine

- CAS Number : 56413-96-8

- Molecular Formula : C₆H₂ClN₅

- Molecular Weight : 179.57 g/mol

- Structure: Features a pyrazine core substituted with an amino group at position 5, a chlorine atom at position 6, and two cyano groups at positions 2 and 3 .

Key Properties :

- Solubility : Soluble in DMSO; requires sonication and heating (37°C) for dissolution in aqueous buffers .

- Storage : Stable at -80°C for 6 months; avoid freeze-thaw cycles .

- Applications : Primarily used in herbicide research due to its structural role in pyrazine-based agrochemicals .

Comparison with Structurally Similar Pyrazine Derivatives

Structural and Physical-Chemical Comparisons

Table 1: Structural and Physical Properties

Key Observations :

- Substituent Effects: The amino and chloro groups in this compound balance hydrophobicity and polarity, making it suitable for herbicidal applications. In contrast, 5,6-dichloro-2,3-dicyanopyrazine’s higher chlorine content increases molecular weight and melting point but may reduce selectivity in biological systems .

Herbicidal Activity Comparisons

Table 2: Herbicidal Activity Against Barnyard Grass

Structure-Activity Relationships (SAR) :

- Hydrophobic Parameters: Nakamura et al. (1983) demonstrated that herbicidal activity in 2,3-dicyanopyrazines depends on the substituent’s hydrophobicity at position 5. A parabolic relationship exists, with moderate lipophilicity (e.g., amino or ethylamino groups) maximizing activity .

- Steric Effects : Bulky substituents at position 6 (e.g., m-chlorophenyl) improve activity by enhancing binding to target enzymes .

Actividad Biológica

5-Amino-6-chloro-2,3-dicyanopyrazine (CAS No. 56413-96-8) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₂ClN₅

- Molecular Weight : 179.57 g/mol

- IUPAC Name : 5-amino-6-chloropyrazine-2,3-dicarbonitrile

The compound features an amino group and a chlorine atom on the pyrazine ring, contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several noteworthy biological activities:

- Antibacterial Properties : The compound has been identified as an effective antibacterial agent against various bacterial strains. Studies have shown it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.

- Toxicity : While exhibiting beneficial properties, it is also noted to be an acute irritant, necessitating careful handling in laboratory settings.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within microbial and cancerous cells. The compound may act as a nucleophile or electrophile in various biochemical reactions, leading to the formation of new chemical bonds that disrupt cellular processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antibacterial | Effective against Gram-positive & Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Toxicity | Acute irritant; requires careful handling |

Case Study: Antibacterial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Table 2: Antibacterial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 70 µg/mL |

Synthesis and Characterization

The synthesis of this compound typically involves condensation reactions followed by cyclization. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product.

Q & A

Q. What are the standard synthetic routes for 5-Amino-6-chloro-2,3-dicyanopyrazine, and what experimental parameters require optimization?

Answer: The compound is typically synthesized via cyclization reactions involving substituted pyrazine precursors. Key steps include:

- Reagent selection : Use of acyl chlorides or isocyanides in multi-component reactions to introduce cyano and amino groups (e.g., via condensation with 1,2-diamines) .

- Optimization parameters : Temperature (80–120°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios of reactants (e.g., 1:1.2 for amine-to-chloro precursor) to minimize side products like 5,6-diamino derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >98% purity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Answer:

- HPLC-PDA : Use a C18 column (4.6 × 250 mm) with a gradient of 0.1% formic acid in acetonitrile/water (30:70 to 90:10 over 20 min) to detect impurities <0.5% .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 208.0234 (theoretical) with deviations <2 ppm .

- FT-IR : Key peaks include ν(NH2) at 3350–3450 cm⁻¹ and ν(C≡N) at 2220–2240 cm⁻¹ .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of cyano groups .

- Handling : Use gloveboxes for air-sensitive steps; avoid prolonged exposure to humidity (>60% RH) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction yields for pyrazine derivatives?

Answer:

- Kinetic profiling : Use <sup>13</sup>C-labeled precursors to track intermediate formation (e.g., 5,6-diamino derivatives) via NMR .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to identify rate-limiting steps, such as cyclization barriers or solvent effects on transition states .

- Comparative studies : Parallel reactions with halogenated analogs (e.g., 5,6-dichloro derivatives) to assess electronic effects on yield .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?

Answer:

- Functional group modulation : Synthesize analogs (e.g., replacing Cl with Br or NH2 with NO2) and test against bacterial models (e.g., E. coli MIC assays) .

- Crystallography : Co-crystallize with target enzymes (e.g., dihydrofolate reductase) to map binding interactions .

- ADMET profiling : Use Caco-2 cell monolayers to predict intestinal absorption and CYP450 inhibition assays for metabolic stability .

Q. How can researchers address discrepancies in reported solubility data for this compound?

Answer:

- Multi-solvent testing : Compare solubility in DMSO, DMF, and THF using UV-Vis spectroscopy (λmax = 280 nm) with a calibration curve .

- Temperature dependence : Measure solubility at 25°C vs. 37°C to assess thermodynamic parameters (ΔHsol) via van’t Hoff plots .

- Aggregation studies : Dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .

Q. What methodologies are suitable for investigating its role in supramolecular chemistry?

Answer:

- Coordination complexes : React with transition metals (e.g., Cu(II) or Pd(II)) in ethanol/water (1:1) and characterize via single-crystal XRD .

- Host-guest systems : Use calorimetry (ITC) to measure binding constants with cyclodextrins or cucurbiturils .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.